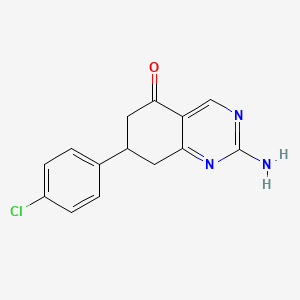

6-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

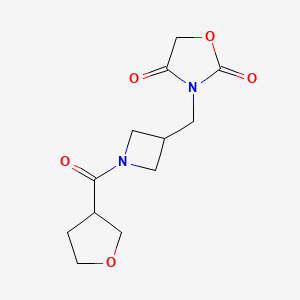

6-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.

BenchChem offers high-quality 6-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Agents

This compound has been identified as a potential anticancer agent . It is a potent inhibitor of Topoisomerase II (TopoIIα and TopoIIβ) , an enzyme that is an established target for anticancer drugs . By inhibiting this enzyme, the compound can induce cell cycle arrest at the G2-M phase, leading to inhibition of cell proliferation and apoptosis .

Development of Non-DNA Damaging Agents

Most of the Topoisomerase II-based drugs in clinical use are mostly topoisomerase II poisons . Their mechanism of action has posed severe concern due to DNA damaging potential, including the development of multi-drug resistance . This compound could be used in the development of non-DNA damaging agents , such as the lesser studied topoisomerase II catalytic inhibitors .

Optimization and Development of New Potent, Safe, and Selective Agents for Cancer Treatment

This compound could be used as a lead for the optimization and development of new potent, safe, and selective agents for the treatment of cancer . The ultimate goal is to bring researchers up to speed by curating and delineating new scaffolds .

Nanoformulations for Antibacterial and Anticandida Activity

A series of nanoformulations of nalidixic acid-based diacyl and sulfonyl acyl hydrazine derivatives were prepared . The nanoformulations of chloro, furanyl, and sulfonyl acyl substituted derivatives of nalidixic acid displayed most promising results against the tested bacteria and yeast .

Revival of the Quinolone Antibiotic, Nalidixic Acid

The results of the work presented signify the potentials of nanotechnological applications for the revival of the quinolone antibiotic, nalidixic acid . All nanoformulations of nalidixic acid-based derivatives displayed high stability of more than 12 months at different storage conditions .

Development of More Effective and Safe Antibiotics

Resistance to antibiotics is one of the greatest intimidations to global health leading to higher medical expenses and increased mortality rate . This compound could be used in the development of new, more effective, and safe antibiotics .

Wirkmechanismus

Target of Action

The primary targets of 6-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile are Topoisomerase II alpha (TopoIIα) and Topoisomerase II beta (TopoIIβ) . These enzymes play a crucial role in DNA replication and transcription by controlling the topological states of DNA.

Mode of Action

6-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile interacts with its targets, TopoIIα and TopoIIβ, inhibiting their activity . This inhibition leads to the induction of cell cycle arrest at the G2-M phase .

Biochemical Pathways

The inhibition of TopoIIα and TopoIIβ by 6-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile affects the DNA replication and transcription pathways . The downstream effects include the inhibition of cell proliferation and the induction of apoptosis .

Pharmacokinetics

The compound is a derivative of nalidixic acid , which suggests that it might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The result of the action of 6-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is the inhibition of cell proliferation and the induction of apoptosis . This is achieved through the inhibition of TopoIIα and TopoIIβ, leading to cell cycle arrest at the G2-M phase .

Eigenschaften

IUPAC Name |

6-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c1-3-25-11-16(18(27)15-5-4-12(2)23-19(15)25)21(29)26-7-6-17-14(10-26)8-13(9-22)20(28)24-17/h4-5,8,11H,3,6-7,10H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKJRDIDDPVFJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC4=C(C3)C=C(C(=O)N4)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2602933.png)

![3-cyclopentyl-7-[4-(2-furoyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2602936.png)

![3-Ethyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2602945.png)

![N-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B2602950.png)